5-Benzyloxytryptamine hydrochloride
Overview
Description
5-Benzyloxytryptamine hydrochloride is a tryptamine derivative . It is used as a reactant for the preparation of indole alkaloid-based compounds for drug discovery and serotonin 5-HT6 receptor ligands .
Molecular Structure Analysis
The molecular formula of 5-Benzyloxytryptamine hydrochloride is C17H18ClN2O . Its molecular weight is 302.80 g/mol . The IUPAC name is 2-[5-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloridyl .Physical And Chemical Properties Analysis
5-Benzyloxytryptamine hydrochloride appears as a white to yellowish to beige crystalline powder .Scientific Research Applications
Serotonin Receptor Agonist
5-Benzyloxytryptamine acts as an agonist at the 5-HT 1D, 5-HT 2 and 5-HT 6 serotonin receptors . This means it can bind to these receptors and activate them, which can have various effects depending on the specific receptor and the tissue in which it is located. This property makes it useful in research related to the serotonin system, such as studies of mood disorders, anxiety, and migraine .
TRPM8 Antagonist
In addition to its action on serotonin receptors, 5-Benzyloxytryptamine also acts as an antagonist of TRPM8 . TRPM8 is a type of ion channel that is involved in the sensation of cold temperatures and cooling agents. By blocking this channel, 5-Benzyloxytryptamine can be used in research to better understand the role of TRPM8 in sensory perception .
Preparation of Indole Alkaloid-Based Compounds
5-Benzyloxytryptamine hydrochloride is used as a reactant in the preparation of indole alkaloid-based compounds for drug discovery . Indole alkaloids are a class of compounds that have a wide range of biological activities and are of interest in the development of new therapeutic agents .
Preparation of Serotonin 5-HT6 Receptor Ligands
5-Benzyloxytryptamine hydrochloride is also used in the preparation of ligands for the serotonin 5-HT6 receptor . These ligands can be used in research to study the function of the 5-HT6 receptor, which is thought to play a role in cognition, mood, and psychosis .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, and avoid breathing dust .
Relevant Papers Several papers were found during the search. One paper presents a new method for preparing N-acyl derivatives of tryptamine . Another paper discusses the functional and radioligand binding characterization of rat 5-HT6 receptors . These papers could provide more detailed information on the synthesis, mechanism of action, and potential applications of 5-Benzyloxytryptamine hydrochloride.
properties
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13;/h1-7,10-11,19H,8-9,12,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWVJCIEWSQGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxytryptamine hydrochloride | |
CAS RN |
52055-23-9, 20776-45-8 | |
Record name | 1H-Indole-3-ethanamine, 5-(phenylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52055-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 52055-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-benzyloxy-3-(2-ethylamino)indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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